molecular formula C21H17N3O2S B2547135 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol CAS No. 1040646-01-2

2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol

Cat. No.: B2547135
CAS No.: 1040646-01-2
M. Wt: 375.45
InChI Key: RCONMUUVTPCUER-UHFFFAOYSA-N
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Description

2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol is a complex organic compound that features a unique combination of oxazole and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole ring, followed by the introduction of the sulfanyl group and the construction of the pyrimidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring, potentially enhancing the compound’s biological activity.

Scientific Research Applications

2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: Shares the oxazole ring but differs in the presence of an acetic acid group.

    4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a similar oxazole ring but with a benzenesulfonamide group.

Uniqueness

2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol is unique due to its combination of oxazole and pyrimidine rings, along with the sulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-18(22-20(26-14)16-10-6-3-7-11-16)13-27-21-23-17(12-19(25)24-21)15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONMUUVTPCUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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